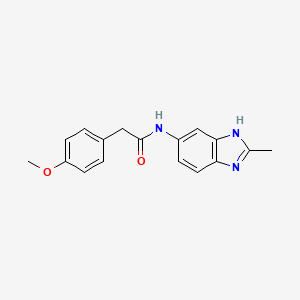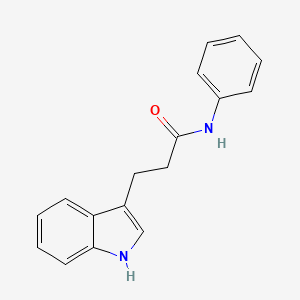![molecular formula C23H23NO3S B12180314 3-[(2-Aminophenyl)sulfanyl]-1,3-bis(4-methoxyphenyl)propan-1-one](/img/structure/B12180314.png)
3-[(2-Aminophenyl)sulfanyl]-1,3-bis(4-methoxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Aminophenyl)sulfanyl]-1,3-bis(4-methoxyphenyl)propan-1-one is an organic compound with a complex structure that includes an aminophenyl group, a sulfanyl group, and two methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminophenyl)sulfanyl]-1,3-bis(4-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiophenol with 4-methoxybenzaldehyde under specific conditions to form an intermediate, which is then further reacted with another 4-methoxybenzaldehyde molecule to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
3-[(2-Aminophenyl)sulfanyl]-1,3-bis(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
3-[(2-Aminophenyl)sulfanyl]-1,3-bis(4-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is conducted to explore its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-[(2-Aminophenyl)sulfanyl]-1,3-bis(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 3-[(2-Aminophenyl)sulfanyl]-1,3-diphenyl-1-propanone
- 3-(2-Aminophenyl)sulfanyl-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one
Uniqueness
3-[(2-Aminophenyl)sulfanyl]-1,3-bis(4-methoxyphenyl)propan-1-one is unique due to the presence of two methoxyphenyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may contribute to its specific applications in research and industry.
特性
分子式 |
C23H23NO3S |
|---|---|
分子量 |
393.5 g/mol |
IUPAC名 |
3-(2-aminophenyl)sulfanyl-1,3-bis(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C23H23NO3S/c1-26-18-11-7-16(8-12-18)21(25)15-23(17-9-13-19(27-2)14-10-17)28-22-6-4-3-5-20(22)24/h3-14,23H,15,24H2,1-2H3 |
InChIキー |
SKYINHGMARPJMJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)OC)SC3=CC=CC=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B12180237.png)

![2-methyl-4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B12180247.png)
![5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12180255.png)

![N-benzyl-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B12180268.png)
![ethyl (2E)-2-(2-chlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12180274.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide](/img/structure/B12180283.png)
![N-(2,4-dimethoxyphenyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12180291.png)
![2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide](/img/structure/B12180294.png)
![N-[2-(1,3-thiazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B12180306.png)


